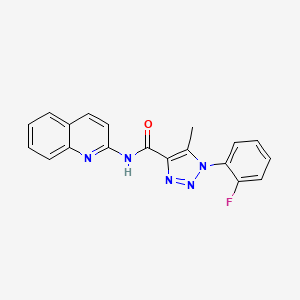

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

Vue d'ensemble

Description

The compound “1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide” appears to be a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methyl group, a quinolinyl group, and a triazole carboxamide group. These functional groups could potentially confer various chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each functional group and the order in which they are introduced.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a quinoline ring suggests that the compound may have a complex, multi-ring structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups.Applications De Recherche Scientifique

Radioligand Development for PET Imaging

One notable application of 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide derivatives is in the development of radioligands for positron emission tomography (PET) imaging. Specifically, compounds like N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide have been synthesized for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using PET. These radioligands, with their high specific binding to PBR in various organs, are promising for PBR imaging in vivo (Matarrese et al., 2001).

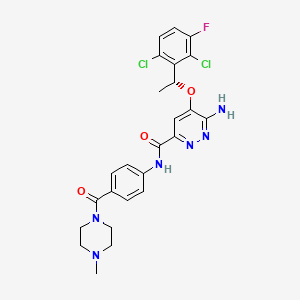

Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibition

Another important application is the targeting of c-Met and VEGFR2 tyrosine kinases. A series of derivatives, including N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, demonstrated potent inhibition of these kinases, showcasing efficacy in several human tumor xenograft models in mice (Mannion et al., 2009).

AMPA Receptor Antagonism

Compounds with a 2-fluorophenyl ring attached to quinazolin-4-ones have been studied for their AMPA receptor inhibition. These derivatives provide insights into the structure-activity relationship for AMPA receptor antagonism, with some showing significant potency (Chenard et al., 2001).

Anti-Angiogenic and Anti-Cancer Activities

Certain derivatives, like 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, have shown potential in overcoming cancer chemoresistance. These compounds exhibit inhibition of angiogenesis and P-glycoprotein efflux pump activity, enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma cells (Mudududdla et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and the specific conditions under which it is handled and used.

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications.

Please note that these are general insights and the actual properties and characteristics of the compound could vary. For more specific information, further research and experimental studies would be needed.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUNLPOXKPCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)